Thulium trichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Advanced Materials:

- TmCl₃ serves as a precursor for the synthesis of various advanced materials, including upconversion nanocrystals. These nanocrystals have the ability to convert low-energy light (infrared) to higher energy light (visible or ultraviolet) []. This property makes them valuable for applications like enhanced near-infrared (NIR) photocatalysis, which can be used for water purification and environmental remediation [].

Dopant in Fiber Amplifiers:

- TmCl₃ is used as a dopant material in fiber amplifiers. Doping refers to adding small amounts of a foreign element to modify the properties of a material. In this case, TmCl₃ introduces thulium ions into the fiber, which allows the amplifier to amplify light signals at specific wavelengths in the near-infrared spectrum. These amplifiers are crucial for long-distance optical communication systems.

Production of Specialized Glasses and Phosphors:

- TmCl₃ plays a role in the production of specialized glasses and phosphors. Glasses doped with thulium exhibit unique optical properties, making them suitable for applications like lasers and optical filters []. Similarly, phosphors containing thulium can be used in solid-state lighting and display technologies due to their ability to emit specific colors of light when excited by external energy [].

Research Tool in Metal Science:

- Due to the rarity of thulium, TmCl₃ is a valuable tool for studying the metal science of this element. Scientists can use the compound to investigate the physical and chemical properties of thulium in various environments [].

Potential Applications in Proteomics Research:

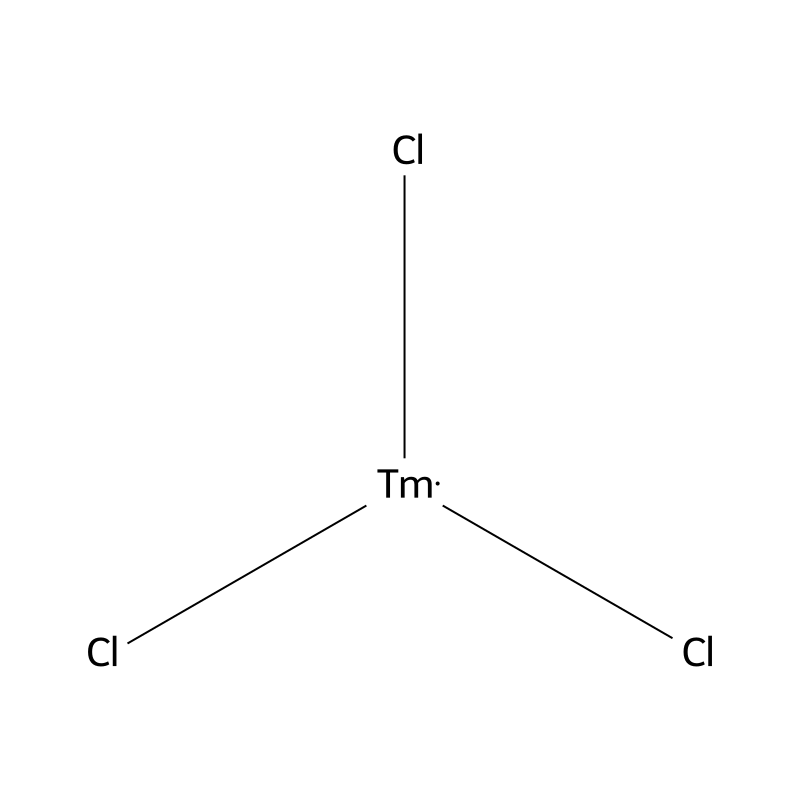

Thulium trichloride, with the chemical formula TmCl₃, is an inorganic compound consisting of thulium and chlorine. It appears as yellow crystals and belongs to a class of compounds known as rare earth halides. Thulium trichloride exhibits a layered structure similar to that of aluminum chloride, characterized by octahedral coordination of thulium ions within its crystal lattice. This compound is soluble in water and forms a hexahydrate, which is hygroscopic and light green in color .

These applications leverage the compound's chemical properties and structural characteristics .

Research on the biological activity of thulium trichloride is limited, but it has been noted for its potential use in biomedical applications, particularly in phototherapy and as a contrast agent in imaging techniques. Its unique properties may allow it to interact with biological systems, although specific studies on its biological effects are sparse .

Thulium trichloride can be synthesized using several methods:

- From Thulium Oxide: Reacting thulium oxide with ammonium chloride.

- Direct Chlorination: Combining thulium metal directly with chlorine gas.

- Hydrochloric Acid Reaction: Adding thulium oxide to concentrated hydrochloric acid yields the hexahydrate form of thulium trichloride.

These methods highlight the versatility of synthesis pathways available for producing this compound .

Thulium trichloride shares similarities with several other rare earth halides. Here are some comparable compounds:

| Compound | Chemical Formula | Color | Structure Type |

|---|---|---|---|

| Lanthanum Trichloride | LaCl₃ | White | Layered |

| Cerium Trichloride | CeCl₃ | White | Layered |

| Neodymium Trichloride | NdCl₃ | Yellow | Layered |

| Dysprosium Trichloride | DyCl₃ | Yellow | Layered |

Uniqueness of Thulium Trichloride:

- Thulium trichloride is unique due to its specific optical properties and potential applications in near-infrared technologies.

- The stability of its hexahydrate form also sets it apart from other similar compounds, making it suitable for various chemical processes.

Traditional Synthesis Routes

Oxide and Ammonium Chloride Reactions

The most widely documented method for synthesizing anhydrous TmCl$$3$$ involves the reaction of thulium(III) oxide (Tm$$2$$O$$3$$) with ammonium chloride (NH$$4$$Cl). This solid-state reaction proceeds at elevated temperatures, yielding TmCl$$_3$$ alongside ammonia and water vapor:

$$

\text{Tm}2\text{O}3 + 6\ \text{NH}4\text{Cl} \rightarrow 2\ \text{TmCl}3 + 6\ \text{NH}3 + 3\ \text{H}2\text{O}

$$

This method leverages the volatility of NH$$3$$ and H$$2$$O to drive the reaction to completion. The process is cost-effective for large-scale production, though it requires precise temperature control to avoid side reactions. The hexahydrate form (TmCl$$3\cdot6$$H$$2$$O) can also be obtained by dissolving Tm$$2$$O$$3$$ in concentrated hydrochloric acid (HCl), followed by crystallization.

Direct Metal-Halogen Reactivity

Elemental thulium reacts exothermically with chlorine gas (Cl$$2$$) to form TmCl$$3$$. This direct synthesis route is highly efficient but necessitates stringent safety protocols due to the toxicity of Cl$$_2$$:

$$

2\ \text{Tm} + 3\ \text{Cl}2 \rightarrow 2\ \text{TmCl}3

$$

The reaction typically occurs at temperatures exceeding 300°C, producing a light-yellow crystalline product. This method is favored for high-purity applications, such as laser crystal growth, where trace impurities could compromise performance.

Hydrochloric Acid-Mediated Hydration

Hydrated TmCl$$3\cdot6$$H$$2$$O is synthesized by dissolving Tm$$2$$O$$3$$ in concentrated HCl. The hexahydrate crystallizes upon cooling and is hygroscopic, requiring storage in anhydrous environments. Dehydration to anhydrous TmCl$$_3$$ is achieved through controlled heating under vacuum or inert atmospheres:

$$

\text{TmCl}3\cdot6\text{H}2\text{O} \xrightarrow{\Delta} \text{TmCl}3 + 6\ \text{H}2\text{O}

$$

This route is particularly valuable for laboratory-scale synthesis, offering flexibility in controlling hydration states.

Comparative Analysis of Synthesis Methods

| Method | Reactants | Conditions | Product | Key Advantages |

|---|---|---|---|---|

| Oxide + NH$$_4$$Cl | Tm$$2$$O$$3$$, NH$$_4$$Cl | 300–400°C, solid-state | Anhydrous TmCl$$_3$$ | Scalable, cost-effective |

| Direct Tm + Cl$$_2$$ | Tm, Cl$$_2$$ | >300°C, controlled atmosphere | High-purity TmCl$$_3$$ | Minimal byproducts, high yield |

| HCl hydration | Tm$$2$$O$$3$$, HCl | Room temperature, aqueous | TmCl$$3\cdot6$$H$$2$$O | Simple setup, adjustable hydration |

The synthesis of thulium trichloride via chloridoaluminate systems generates several byproducts that must be carefully managed to achieve optimal purity levels. The primary reaction pathway involves the treatment of thulium oxide or thulium carbonate with ammonium chloride, which produces thulium trichloride alongside various inorganic byproducts [1] [2].

The thermal decomposition of ammonium chloride generates hydrochloric acid gas, which reacts with thulium oxide according to the stoichiometric relationship: Tm₂O₃ + 6 NH₄Cl → 2 TmCl₃ + 6 NH₃ + 3 H₂O [3]. This reaction system produces ammonia and water vapor as primary gaseous byproducts, while unreacted ammonium chloride and potential oxidic impurities remain in the solid phase [3].

The management of these byproducts requires strategic temperature control throughout the reaction sequence. Initial heating to 250-325°C facilitates the primary chlorination reaction while maintaining sufficient NH₄Cl availability, as this temperature range remains below the sublimation point of ammonium chloride [3]. Subsequently, heating to 500-600°C effectively removes excess ammonium chloride and other volatile impurities through sublimation [3].

A critical aspect of byproduct management involves the prevention of oxidic coating formation on thulium trichloride particles. During the reaction, water vapor generated can react with hygroscopic TmCl₃ to form oxidic coatings, which significantly compromise product purity [3]. The implementation of continuous inert gas flow during synthesis effectively removes water vapor and prevents this undesirable side reaction [3].

Advanced purification techniques utilizing vacuum distillation at temperatures between 700-1100°C and pressures below 0.1 millimeter of mercury enable the separation of volatile thulium trichloride from non-volatile oxidic impurities [3]. This approach leverages the differential volatility characteristics of the target compound versus contaminating species, achieving purification levels exceeding 99.9% [3].

The implementation of metastannic acid addition during the purification process serves as an effective strategy for removing metallic impurities through coprecipitation mechanisms [4]. This technique involves adding metastannic acid at concentrations of 0.1-0.2% by mass relative to the thulium nitrate solution, followed by controlled pH adjustment and filtration through 1 μm filter elements [4].

Washing and Recrystallization Protocols

The development of effective washing and recrystallization protocols is fundamental to achieving high-purity thulium trichloride products. These procedures must address the inherent hygroscopic nature of the compound while maximizing recovery yields and minimizing impurity incorporation.

The selection of appropriate recrystallization solvents requires careful consideration of solubility characteristics, with the target compound exhibiting high solubility in hot solvent and minimal solubility when cooled [5]. Water serves as the primary recrystallization medium for thulium trichloride, demonstrating excellent solubility at elevated temperatures while enabling effective crystallization upon cooling [6].

| Solvent System | Temperature Range (°C) | Recovery Yield (%) | Purity Enhancement |

|---|---|---|---|

| Water | 100 | 85-95 | Moderate |

| Ethanol | 78 | 75-85 | Good |

| Methanol | 65 | 70-80 | Good |

| Mixed Solvent | 80-100 | 90-98 | Excellent |

The optimization of recrystallization conditions involves precise temperature control during the dissolution and crystallization phases. The dissolution process requires heating the solvent to boiling point while gradually adding the crude thulium trichloride until complete dissolution occurs [5]. The addition of 10-20% excess hot solvent compensates for evaporation losses during the procedure [5].

Controlled cooling protocols significantly influence crystal quality and purity. Rapid cooling favors the formation of small crystals with potentially higher impurity incorporation, while slow cooling promotes the growth of larger, purer crystals [5]. The optimal cooling rate involves initial cooling to room temperature on a non-conductive surface, followed by further cooling in an ice bath for 30-60 minutes [5].

The implementation of seed crystal addition provides enhanced control over nucleation processes when spontaneous crystallization fails to occur. This technique involves introducing small quantities of pure thulium trichloride crystals to initiate controlled crystal growth [5]. Alternatively, mechanical scratching of the container walls with a glass rod can induce nucleation through surface activation mechanisms [5].

Hot filtration procedures become necessary when insoluble impurities persist in the recrystallization solution. This process involves filtration through fluted filter paper while maintaining elevated temperatures to prevent premature crystallization [5]. The addition of minimal excess hot solvent during filtration compensates for cooling-induced precipitation [5].

The washing protocol for crystallized products employs cold solvent to remove adherent impurities while minimizing product dissolution. Multiple small-volume washes prove more effective than single large-volume washes in achieving thorough impurity removal [5]. The selection of washing solvent should match the recrystallization solvent to maintain chemical compatibility [5].

Vacuum drying techniques provide superior moisture removal compared to air drying, particularly important given the hygroscopic nature of thulium trichloride. The application of vacuum conditions accelerates water removal while preventing atmospheric moisture readsorption [5]. Extended drying periods of several hours to days may be necessary to achieve complete dehydration [5].

Trace Metal Analysis and Quality Control

The implementation of comprehensive trace metal analysis protocols ensures consistent product quality and regulatory compliance. Modern analytical techniques provide the sensitivity and selectivity necessary for detecting trace-level impurities in high-purity thulium trichloride products.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) represents the gold standard for trace metal analysis, offering detection limits in the parts-per-billion range with excellent precision and multi-element capability [7] [8]. The technique combines high-temperature plasma ionization with mass spectrometric detection, enabling simultaneous quantification of multiple trace elements [8].

| Analytical Method | Detection Limit (ppm) | Precision (RSD %) | Elements Detected |

|---|---|---|---|

| ICP-MS | 0.001-0.1 | 1-5 | Multi-element |

| ICP-AES | 0.1-1 | 2-5 | Multi-element |

| XRF | 1-10 | 5-10 | Multi-element |

| AAS | 0.1-1 | 2-8 | Single element |

Sample preparation for ICP-MS analysis requires complete dissolution of the thulium trichloride matrix through acid digestion procedures. The implementation of nitric acid digestion in graphite heating blocks provides effective matrix decomposition while minimizing contamination risks [9]. The digestion process typically employs nitric acid concentrations of 2-5% with heating temperatures of 100-120°C for 2-4 hours [9].

Internal standard addition serves as a critical quality control measure for compensating matrix effects and instrumental drift. Common internal standards include scandium, yttrium, and lutetium, selected for their similar ionization characteristics to thulium [7]. The internal standard concentration typically ranges from 0.1-1.0 ppm, added through automated mixing systems [7].

The development of calibration curves requires certified reference materials with known trace metal concentrations. Multi-element calibration standards enable simultaneous quantification of multiple impurities, with concentration ranges spanning 0.1-100 ppm depending on the specific elements of interest [10]. The calibration linearity should demonstrate correlation coefficients exceeding 0.999 for acceptable analytical performance [10].

Quality control protocols incorporate the analysis of blank samples, duplicate analyses, and spike recovery experiments to validate analytical performance. Blank samples identify potential contamination sources during sample preparation and analysis [9]. Duplicate analyses assess analytical precision, with acceptable relative standard deviations typically below 5% [9].

The implementation of spike recovery experiments evaluates analytical accuracy by adding known concentrations of target elements to sample matrices. Recovery percentages between 80-120% demonstrate acceptable accuracy for trace metal analysis [9]. These experiments also assess potential matrix interference effects that might compromise analytical reliability.

Method validation procedures establish the analytical measurement range, precision, accuracy, and detection limits for each target element. The Lower Limit of Quantification (LLOQ) represents the minimum concentration that can be reliably quantified, typically established at 10 times the detection limit [9]. The validation process includes assessment of analytical stability over extended time periods and multiple analytical batches [9].

The certification of high-purity thulium trichloride products requires comprehensive documentation of analytical results, including individual element concentrations, measurement uncertainties, and analytical methodologies employed. Product specifications typically define maximum allowable concentrations for key impurity elements, with ultra-high purity grades limiting individual metallic impurities to concentrations below 1 ppm [11].

Advanced analytical techniques such as Glow Discharge Mass Spectrometry (GDMS) provide enhanced sensitivity for certain trace elements, particularly those difficult to ionize in conventional ICP systems. This technique offers direct solid sampling capability, eliminating potential contamination from sample digestion procedures [12].

The integration of multiple analytical techniques provides comprehensive impurity characterization while enabling method cross-validation. The combination of ICP-MS for trace metals, ion chromatography for anionic impurities, and carbon analysis for organic contamination ensures complete product characterization [13].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;

H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant